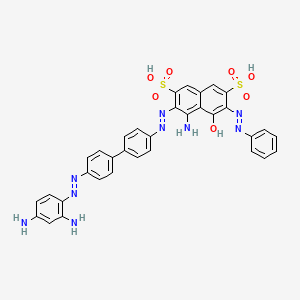

Direct Black 38 free acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

22244-14-0 |

|---|---|

Molekularformel |

C34H27N9O7S2 |

Molekulargewicht |

737.8 g/mol |

IUPAC-Name |

4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C34H27N9O7S2/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50) |

InChI-Schlüssel |

ATFARZXNCCWOKJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Direct Black 38 free acid CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Direct Black 38 free acid, a benzidine-based azo dye. The information presented herein is intended to support research, scientific investigation, and drug development activities by providing key chemical data, metabolic pathways, and relevant experimental methodologies.

Core Chemical and Physical Data

Direct Black 38 is a complex trisazo dye. While it is commonly available as a disodium (B8443419) salt, the free acid form is central to understanding its chemical behavior and metabolic fate. The key quantitative data for both the free acid and its common salt are summarized below for easy comparison.

| Property | This compound | Direct Black 38 Disodium Salt |

| CAS Number | 22244-14-0 | 1937-37-7[1][2][3][4][5][6][7] |

| Molecular Formula | C₃₄H₂₇N₉O₇S₂ | C₃₄H₂₅N₉Na₂O₇S₂[1][2][4][5][7] |

| Molecular Weight | 737.75 g/mol | 781.73 g/mol [2][4][5][7] |

Metabolic Pathway of Direct Black 38

The metabolism of Direct Black 38 is of significant toxicological interest due to the release of carcinogenic aromatic amines. The primary metabolic transformation occurs in the gut microbiota through the action of azoreductases, which cleave the azo bonds. This process releases benzidine, which can be further metabolized.

Studies have shown that upon exposure to human intestinal microbiota, Direct Black 38 is metabolized to several compounds, including benzidine, 4-aminobiphenyl, monoacetylbenzidine, and acetylaminobiphenyl.[2][3][4] The formation of these metabolites, which have enhanced mutagenicity and lipophilicity, is a critical aspect of the dye's toxicity.[2][3]

Experimental Protocols

A variety of experimental methods have been employed to study Direct Black 38, from its analysis to its biological effects. Below are summaries of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be utilized for the analysis of C.I. Direct Black 38.[1]

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1]

-

Column: A Newcrom R1 HPLC column is suitable for this separation.[1]

-

Application: This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[1]

Anaerobic/Aerobic Decolorization and Mineralization

The decolorization and mineralization of Direct Black 38 in wastewater can be assessed using a sequential anaerobic/aerobic reactor system.

-

System: An Upflow Anaerobic Sludge Blanket Reactor (UASB) followed by a Continuous Stirred Tank Reactor (CSTR) can be used.

-

Procedure: Synthetic wastewater containing Direct Black 38 and a co-substrate like glucose is fed into the anaerobic reactor for color removal, followed by the aerobic reactor for the reduction of aromatic amines and the organic fraction.

-

Analyses: The effectiveness of the treatment can be monitored through analyses of NO₃⁻-N, Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD₅), aromatic amines, HPLC, and Gas Chromatography (GC).

Ames Test for Mutagenicity

The mutagenicity of Direct Black 38 and its metabolites can be evaluated using the Ames test.

-

Strains: Salmonella typhimurium strains TA98 or TA100 are typically used.

-

Procedure: The dye is first reduced with sodium dithionate (B1226804) to release the amine metabolites. The mutagenic potential of the reduced dye is then assessed by observing the reversion of the bacterial strains. It has been noted that unreduced dyes are generally not mutagenic in this assay.

The following diagram illustrates a general workflow for the toxicological evaluation of Direct Black 38.

References

- 1. C.I. Direct Black 38 | SIELC Technologies [sielc.com]

- 2. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct Black 38 - MedChem Express [bioscience.co.uk]

- 7. Direct Black 38 price,buy Direct Black 38 - chemicalbook [m.chemicalbook.com]

Carcinogenicity of Direct Black 38 and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Black 38, a benzidine-based azo dye, poses a significant carcinogenic risk due to its metabolic conversion to known human carcinogens. This technical guide provides an in-depth analysis of the carcinogenicity of Direct Black 38 and its principal metabolites, benzidine (B372746) and 4-aminobiphenyl (B23562). It synthesizes data from key toxicological studies, details the experimental protocols used to assess carcinogenicity, and illustrates the molecular mechanisms and signaling pathways involved in the transformation of this dye into ultimate carcinogens that damage DNA and initiate tumorigenesis.

Introduction

Benzidine-based azo dyes, including Direct Black 38, have been widely used in various industries, leading to concerns about occupational and environmental exposure. The carcinogenicity of these dyes is not attributed to the parent compound itself but rather to its metabolic breakdown products. In the anaerobic environment of the gut, intestinal microbiota metabolize Direct Black 38, cleaving the azo bond to release benzidine.[1][2][3][4] Benzidine is a well-established human bladder carcinogen.[5][6][7][8][9] Further metabolism of benzidine can lead to the formation of other carcinogenic compounds, such as 4-aminobiphenyl, also a recognized human bladder carcinogen.[10][11][12][13][14] This guide will provide a comprehensive overview of the scientific evidence supporting the carcinogenicity of Direct Black 38 and its metabolites, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Data Presentation: Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from animal bioassays of Direct Black 38, benzidine, and 4-aminobiphenyl.

Table 1: Carcinogenicity of Direct Black 38 in Fischer 344 Rats (13-Week Subchronic Study) [1][7]

| Dose (ppm in feed) | Sex | Organ | Finding | Incidence | p-value |

| 0 (Control) | Male | Liver | Hepatocellular Carcinoma | 0/10 | - |

| 1500 | Male | Liver | Hepatocellular Carcinoma | 4/9 | 0.033 |

| 0 (Control) | Female | Liver | Neoplastic Nodules | 0/10 | - |

| 1500 | Female | Liver | Neoplastic Nodules | 5/10 | 0.016 |

| 3000 | Female | Liver | Hepatocellular Carcinoma | 4/10 | - |

Table 2: Carcinogenicity of Benzidine in Rodents [6][15][16]

| Species (Strain) | Route | Dose | Organ | Finding | Incidence |

| Rat (CD) | IP injection | 30 µmol/kg bw | Mammary Gland | Fibroadenoma/Adenocarcinoma | 41% |

| Rat (CD) | IP injection | 30 µmol/kg bw | Zymbal's Gland | Adenoma/Carcinoma | 21% |

| Mouse (B6C3F1) | Oral (feed) | 150 ppm | Liver | Liver Tumors | 94% (F) |

| Mouse (B6C3F1) | Oral (feed) | 150 ppm | Liver | Liver Tumors | 44% (M) |

Table 3: Carcinogenicity of 4-Aminobiphenyl in BALB/c Mice [8][17][18]

| Dose (ppm in drinking water) | Sex | Organ | Finding |

| 0 - 220 | Male | Bladder | Urothelial Carcinoma |

| 0 - 220 | Male | - | Atrial Thrombosis |

| 0 - 300 | Female | Liver | Hepatocellular Neoplasms |

| 0 - 300 | Female | Blood Vessels | Angiosarcomas |

Experimental Protocols

NCI 13-Week Subchronic Toxicity Study of Direct Black 38 in Fischer 344 Rats

-

Test Substance: Direct Black 38 (purity not specified in the summary, but the NCI report TR-108 would contain this detail).[1][7]

-

Administration: The dye was administered in the feed at concentrations of 0, 190, 375, 750, 1500, and 3000 ppm for 13 weeks.[7]

-

Observations: Animals were weighed weekly. At the end of the study, all surviving animals were necropsied. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and examined microscopically.[1]

-

Statistical Analysis: The incidence of neoplasms was analyzed using Fisher's exact test to compare dosed groups with the control group.[1]

Benzidine Carcinogenicity Bioassay in CD Rats

-

Test Substance: Benzidine (BZ), N,N'-diacetylbenzidine, and N-hydroxy-N,N'-diacetylbenzidine.[6]

-

Animals: Female CD rats, 30 per group.[6]

-

Administration: Compounds were administered by intraperitoneal (i.p.) injection twice weekly for 4 weeks at doses of 10 or 30 µmol/kg body weight.[6]

-

Observations: The study duration was 46 weeks. At termination, a complete necropsy was performed, and all major organs were examined for tumors.[6]

-

Statistical Analysis: Tumor incidences in treated groups were compared to those in control animals.[6]

Ames Test for Mutagenicity of Aromatic Amines

-

Principle: The Ames test is a reverse mutation assay using histidine-dependent strains of Salmonella typhimurium. Mutagens cause the bacteria to revert to a histidine-independent state, allowing them to grow on a histidine-deficient medium.[19]

-

Bacterial Strains: Commonly used strains for aromatic amines are TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively.[4]

-

Metabolic Activation: Aromatic amines require metabolic activation to become mutagenic. This is achieved by adding a rat liver homogenate fraction (S9 mix) to the assay. The S9 mix contains cytochrome P450 enzymes and other necessary cofactors.[9][20] For azo dyes, the protocol may be modified to include flavin mononucleotide (FMN) to facilitate the initial reduction of the azo bond.[13][19][21]

-

Procedure:

-

The test compound, bacterial strain, and S9 mix (if required) are combined in a test tube.[9]

-

The mixture is pre-incubated at 37°C to allow for metabolic activation.[13][21]

-

The mixture is then added to molten top agar (B569324) and poured onto a minimal glucose agar plate.[9]

-

Plates are incubated at 37°C for 48-72 hours.[9]

-

The number of revertant colonies is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[19]

-

Mandatory Visualizations: Signaling Pathways and Workflows

Metabolic Activation and Carcinogenesis of Direct Black 38

Caption: Metabolic activation of Direct Black 38 to DNA-reactive species.

DNA Damage Response to Benzidine-Induced Adducts

Caption: p53-mediated DNA damage response to benzidine adducts.

Experimental Workflow for Animal Carcinogenicity Bioassay

Caption: General workflow for a rodent carcinogenicity study.

Conclusion

The evidence overwhelmingly indicates that Direct Black 38 is a potent carcinogen due to its metabolic conversion to benzidine and other carcinogenic aromatic amines. The data from animal studies clearly demonstrate a dose-dependent increase in tumor formation in multiple organs. The well-characterized mechanisms of metabolic activation, DNA adduct formation, and subsequent cellular responses provide a strong basis for understanding the carcinogenic potential of this class of compounds. This technical guide provides researchers and drug development professionals with a comprehensive resource for evaluating the risks associated with benzidine-based dyes and for designing studies to investigate the carcinogenicity of related compounds. The detailed protocols and mechanistic pathways outlined herein should serve as a valuable reference for future research in this critical area of toxicology and cancer prevention.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]

- 5. Prostaglandin H synthase oxidation of benzidine and o-dianisidine: reduction and conjugation of activated amines by thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenicity of benzidine, N,N'-diacetylbenzidine, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13-week subchronic toxicity studies of direct blue 6, direct black 38, and direct brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. researchgate.net [researchgate.net]

- 12. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thirteen-week subchronic toxicity studies of Direct Blue 6, Direct Black 38, and Direct Brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Acrobat Accessibility Report [ntp.niehs.nih.gov]

- 17. Carcinogenesis of 4-aminobiphenyl in BALB/cStCrlfC3Hf/Nctr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publications.iarc.who.int [publications.iarc.who.int]

- 19. researchgate.net [researchgate.net]

- 20. re-place.be [re-place.be]

- 21. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Toxicity for Direct Black 38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Black 38 (DB38), a benzidine-based azo dye, poses a significant health risk due to its carcinogenic potential. This technical guide delineates the core mechanism of its toxicity, focusing on its metabolic activation, subsequent genotoxicity, and carcinogenicity. The primary route of toxicity involves the reductive cleavage of the azo linkages of DB38, primarily by azoreductases from the intestinal microbiota and to a lesser extent in the liver, which liberates the known human carcinogen benzidine (B372746).[1][2][3] Benzidine and other resulting aromatic amine metabolites can undergo further metabolic activation to reactive electrophilic species that form covalent adducts with DNA, inducing mutations and initiating the carcinogenic process. This document provides a detailed overview of the metabolic pathways, summarizes key quantitative toxicological data, outlines relevant experimental protocols, and visualizes the critical mechanisms of action.

Introduction

Direct Black 38 is a disazo dye that has been widely used in the textile, paper, and leather industries.[3][4] Its structure contains a benzidine moiety, which is the primary source of its toxicological concern.[3] Regulatory bodies and health organizations have classified benzidine-based dyes, including Direct Black 38, as potential human carcinogens.[1][3][5] Understanding the intricate mechanisms underlying its toxicity is crucial for risk assessment and the development of safer alternatives.

Metabolic Activation of Direct Black 38

The toxicity of Direct Black 38 is not inherent to the parent molecule but is a consequence of its metabolic conversion into carcinogenic aromatic amines.[2][6]

2.1. Azoreduction: The Initial Step

The critical initial step in the metabolic activation of Direct Black 38 is the enzymatic reduction of its azo bonds (-N=N-). This process, known as azoreduction, cleaves the molecule, releasing benzidine and other aromatic amines.[1][2]

-

Role of Intestinal Microbiota: A substantial body of evidence indicates that the anaerobic bacteria residing in the human intestinal tract are the primary mediators of azoreduction.[7][8][9] These microorganisms possess potent azoreductase enzymes that efficiently break down azo dyes.[7][8][9]

-

Hepatic Azoreduction: While less significant than intestinal metabolism, azoreductases present in the liver, including cytochrome P450 and NAD(P)H:quinone oxidoreductase 1 (NQO1), can also contribute to the metabolism of Direct Black 38.[9]

2.2. Key Metabolites

Studies have identified several key metabolites following the exposure of Direct Black 38 to human intestinal microbiota.[7][8][9] The temporal formation of these metabolites highlights a progressive metabolic cascade.

-

Benzidine: The primary and most toxic metabolite, which is a known human bladder carcinogen.[1][5][10]

-

Monoacetylbenzidine and Diacetylbenzidine: These are N-acetylated derivatives of benzidine.[5][7]

-

4-Aminobiphenyl (4-ABP): Another carcinogenic aromatic amine formed during metabolism.[7][8]

-

Acetylaminobiphenyl: An N-acetylated metabolite of 4-ABP.[7][8]

The formation of these metabolites, particularly the deaminated and N-acetylated analogs of benzidine, can have enhanced mutagenicity and lipophilicity compared to the parent compound.[7][8][9]

Genotoxicity and Carcinogenicity

The carcinogenic effects of Direct Black 38 are a direct result of the genotoxic actions of its metabolites.

3.1. DNA Adduct Formation

The metabolically activated forms of benzidine and other aromatic amine metabolites are electrophilic and can covalently bind to DNA, forming DNA adducts.[1][11] This is a critical initiating event in chemical carcinogenesis.[11][12] The primary sites of adduction for aromatic amines are the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine.[11][13] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.

3.2. Mutagenicity

The formation of DNA adducts can lead to mutations if not repaired by cellular DNA repair mechanisms. Direct Black 38 and its metabolites have been shown to be mutagenic in various test systems, including the Salmonella (Ames) test, particularly after metabolic activation.[5][14] The mutagenic potential is often enhanced by pre-reduction of the dye, which simulates the metabolic release of benzidine.[14]

3.3. Carcinogenicity in Animal Models

Numerous studies have demonstrated the carcinogenicity of Direct Black 38 in experimental animals.[1][4][5] Oral administration of the dye to rats and mice has been shown to induce a high incidence of liver tumors, including hepatocellular carcinomas and neoplastic nodules.[5][15][16][17] These studies provide sufficient evidence for the carcinogenicity of Direct Black 38 in animals.[1][4]

Quantitative Data on Direct Black 38 Toxicity

The following tables summarize key quantitative data from toxicological studies of Direct Black 38.

Table 1: Metabolic Profile of Direct Black 38 by Human Intestinal Microbiota

| Metabolite | Peak Level (% of Parent Compound) | Time to Peak Level |

| Benzidine | 39.1% | 24 hours |

| Acetylaminobiphenyl | 51.1% | 7 days |

Data from a study using a semicontinuous culture system simulating the human large intestine.[7][8][9]

Table 2: Carcinogenicity of Direct Black 38 in Fischer 344 Rats (13-Week Subchronic Study)

| Dose (ppm in feed) | Incidence of Hepatic Neoplastic Nodules | Incidence of Hepatocellular Carcinomas |

| 0 (Control) | 0/10 | 0/10 |

| 190 | 0/10 | 0/10 |

| 375 | 1/10 | 0/10 |

| 750 | 8/10 | 2/10 |

| 1500 | 10/10 | 7/10 |

| 3000 | 10/10 | 9/10 |

Data from a National Cancer Institute (NCI) bioassay.[5][17]

Experimental Protocols

5.1. In Vitro Metabolism by Human Intestinal Microbiota

-

Objective: To determine the metabolites of Direct Black 38 produced by human intestinal bacteria.

-

Methodology:

-

A semicontinuous culture system that simulates the anaerobic conditions of the human large intestine is used.[8][9]

-

The system is inoculated with fresh human fecal material to establish an active microbial population.[8][9]

-

Direct Black 38 is introduced into the system.

-

Samples are collected over a period of several days.

-

Metabolites are extracted from the culture medium using techniques like solid-phase extraction.

-

Identification and quantification of metabolites are performed using gas chromatography-mass spectrometry (GC-MS).[7][8][9]

-

5.2. Ames Test for Mutagenicity

-

Objective: To assess the mutagenic potential of Direct Black 38 and its metabolites.

-

Methodology:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1538) are used.[5]

-

The test compound (Direct Black 38) is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).[5][14]

-

In some protocols, the dye is chemically reduced (e.g., with sodium dithionite) prior to testing to mimic metabolic breakdown.[14]

-

The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.

-

5.3. Animal Carcinogenicity Bioassay

-

Objective: To evaluate the long-term carcinogenic potential of Direct Black 38.

-

Methodology:

-

Groups of laboratory animals (e.g., Fischer 344 rats, B6C3F1 mice) of both sexes are used.[5][17]

-

Direct Black 38 is administered to the animals in their feed or drinking water at various dose levels for a specified period (e.g., 13 weeks for subchronic studies, 2 years for chronic studies).[5][17]

-

A control group receives the same diet or water without the test chemical.

-

Animals are monitored for clinical signs of toxicity and tumor development throughout the study.

-

At the end of the study, a complete necropsy is performed, and all organs and tissues are examined for gross and microscopic evidence of neoplasia.[17]

-

The incidence of tumors in the dosed groups is statistically compared to the control group.

-

Visualizing the Mechanism of Action

Diagram 1: Metabolic Activation Pathway of Direct Black 38

Caption: Metabolic pathway of Direct Black 38 to carcinogenic metabolites and DNA adducts.

Diagram 2: Experimental Workflow for In Vitro Mutagenicity Testing (Ames Test)

Caption: Workflow for assessing the mutagenicity of Direct Black 38 using the Ames test.

Diagram 3: Signaling Pathway of Direct Black 38 Toxicity

Caption: Cellular signaling pathway from exposure to Direct Black 38 to carcinogenesis.

Conclusion

The toxicity of Direct Black 38 is unequivocally linked to its metabolic conversion to benzidine and other carcinogenic aromatic amines. The primary mechanism involves azoreduction by the intestinal microbiota, followed by further metabolic activation of the resulting amines to electrophilic species that form DNA adducts. This initiation of DNA damage can lead to mutations and ultimately cancer, particularly of the liver, as demonstrated in animal studies. The data and pathways presented in this guide underscore the significant health risks associated with exposure to Direct Black 38 and provide a comprehensive framework for understanding its mechanism of action. This knowledge is essential for regulatory decision-making, the development of safer chemical alternatives, and for guiding future research in the toxicology of azo dyes.

References

- 1. DYES METABOLIZED TO BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Direct Black 38 (IARC Summary & Evaluation, Volume 29, 1982) [inchem.org]

- 5. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Ames testing of Direct Black 38 parallels carcinogenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 16. Current Intelligence Bulletin 24: Direct Blue 6, Direct Black 38, & Direct Brown 95 Benzidine Derived Dyes | NIOSH | CDC [cdc.gov]

- 17. govinfo.gov [govinfo.gov]

An In-depth Technical Guide to the Metabolic Pathways of Direct Black 38 in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Black 38 (DB38) is a benzidine-based azo dye with widespread industrial applications. Its metabolism in humans is of significant toxicological concern due to the liberation of carcinogenic aromatic amines. The primary metabolic event is the reductive cleavage of the azo bonds, a reaction predominantly carried out by the anaerobic microbiota of the large intestine. This process releases benzidine (B372746), a known human bladder carcinogen, which can be absorbed systemically. Subsequent metabolism of benzidine and other resulting amines involves N-acetylation and deamination, also mediated by the intestinal flora, leading to metabolites with potentially enhanced lipophilicity and mutagenicity. This guide provides a detailed overview of these metabolic pathways, summarizes key quantitative data, outlines experimental protocols for studying azo dye metabolism, and presents visual diagrams of the core processes.

Introduction

Benzidine-based azo dyes, including Direct Black 38, have been linked to an increased risk of bladder cancer.[1][2] While the parent dye molecule itself may be of lower toxicological concern, its biotransformation is critical. The metabolic fate of DB38 in humans is not primarily governed by hepatic enzymes but rather by the enzymatic activity of the gut microbiome.[3][4] The azoreductase enzymes produced by various anaerobic bacteria in the colon are capable of cleaving the characteristic azo linkages (-N=N-) of the dye.[5][6] This reductive cleavage results in the formation of benzidine and other aromatic amines.[5] Evidence from both animal and human studies indicates that these dyes are metabolized to benzidine, which can be detected in the urine of exposed individuals.[7][8] Understanding this metabolic pathway is crucial for assessing the carcinogenic risk associated with exposure to DB38 and for developing strategies to mitigate its harmful effects.

Primary Metabolism: Reductive Cleavage by Intestinal Microbiota

The initial and most critical step in the metabolism of Direct Black 38 is the reduction of its azo bonds.[1][3]

-

Location: This process occurs almost exclusively in the anaerobic environment of the large intestine.[1][4]

-

Mechanism: Anaerobic bacteria within the gut microbiota produce enzymes called azoreductases.[6][9] These enzymes catalyze the reductive cleavage of the azo linkages, breaking the large dye molecule into smaller aromatic amine components.[5][10]

-

Key Metabolite: The primary and most toxicologically significant metabolite formed from the cleavage of DB38 is benzidine.[1][5]

Studies using in vitro models that simulate the human large intestine have confirmed that the intestinal microbiota is responsible for this initial reduction.[1][2]

Secondary Metabolism of Aromatic Amines

Once benzidine is liberated, it undergoes further metabolism, also significantly influenced by the gut microbiota.[1][11] These secondary modifications can alter the toxicity and bioavailability of the metabolites.

The key secondary metabolic steps include:

-

N-acetylation: The addition of an acetyl group to the amine functional groups. This can result in the formation of monoacetylbenzidine (MAB) and diacetylbenzidine.[1][7]

-

Deamination: The removal of an amine group, which can lead to the formation of 4-aminobiphenyl (B23562) (4-ABP).[1][2]

-

Combined Reactions: Further acetylation of deaminated products can occur, leading to metabolites like acetylaminobiphenyl.[1][2]

These N-acetylated and deaminated analogs of benzidine may exhibit enhanced lipophilicity and mutagenicity, potentially increasing their carcinogenic potency.[1][2]

Quantitative Metabolic Data

Quantitative analysis of DB38 metabolism has been performed using in vitro systems mimicking the human gut. The following table summarizes key findings from a study using a semicontinuous culture system inoculated with human feces.[1][2]

| Metabolite | Time Point | Percentage of Parent Compound (%) | Citation |

| Benzidine | 24 hours | 39.1% | [1][2] |

| Acetylaminobiphenyl | 7 days | 51.1% | [1][2] |

Table 1: Formation of Major Metabolites from Direct Black 38 in a Human Intestinal Microbiota Culture System.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Direct Black 38

The following diagram illustrates the sequential breakdown of Direct Black 38 by the human intestinal microbiota.

Caption: Metabolic conversion of Direct Black 38 by gut microbiota.

Experimental Workflow for In Vitro Metabolism Studies

This diagram outlines a typical experimental protocol for investigating the metabolism of azo dyes using an in vitro gut model.

Caption: Workflow for studying DB38 metabolism by gut microbiota.

Experimental Protocols

The primary method for studying the metabolism of DB38 by human intestinal microbiota involves the use of in vitro fermentation systems that simulate the conditions of the human colon.[1][2]

Semicontinuous Culture System Protocol

This protocol is adapted from studies investigating the metabolism of benzidine-based dyes by human intestinal microbiota.[1][4]

-

Inoculum Preparation: Freshly voided feces from healthy human donors (who have not taken antibiotics for at least 3 months) are collected. The sample is homogenized in an anaerobic buffer solution inside an anaerobic chamber to maintain the viability of the obligate anaerobes.

-

Culture System Setup: A semicontinuous culture system, designed to simulate the lumen of the human large intestine, is used.[1][2] This typically consists of a chemostat or a similar fermentation vessel. The system is maintained at 37°C and kept under a constant stream of anaerobic gas (e.g., a mixture of N₂, CO₂, and H₂).

-

Acclimatization: The system is inoculated with the fecal slurry and fed a sterile nutrient medium that mimics chyme entering the colon. The microbiota is allowed to acclimatize for a period (e.g., several days) until a stable, active flora is established, which can be confirmed by monitoring the production of volatile fatty acids and gas.[1][2]

-

Dye Exposure: A solution of Direct Black 38 is introduced into the culture system. Samples of the culture medium are collected at various time points (e.g., 0, 4, 8, 24, 48 hours, and daily for up to 7 days) to monitor the disappearance of the parent dye and the appearance of metabolites.[1]

-

Metabolite Extraction and Analysis:

-

Culture samples are centrifuged to remove bacterial cells and particulate matter.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to isolate the dye and its metabolites.

-

The organic extract is dried, concentrated, and may be derivatized to improve volatility for gas chromatography.

-

Analysis: The samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites.[1][5] Identification is confirmed by comparing the retention times and mass spectra of the detected compounds with those of authentic chemical standards.[5]

-

Conclusion

The metabolism of Direct Black 38 in humans is a microbiota-driven process that transforms the parent dye into carcinogenic aromatic amines, primarily benzidine. The initial azo bond cleavage is followed by further bacterial modifications, including N-acetylation and deamination, which can modulate the toxicological properties of the resulting metabolites. The quantitative data and experimental models described herein provide a framework for researchers to further investigate the toxicokinetics of azo dyes and to develop strategies for risk assessment and mitigation in exposed populations. The extrapolation of results from animal models should be done with caution due to significant differences in intestinal flora composition compared to humans.[4]

References

- 1. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and 3,3'-dimethoxybenzidine to potentially carcinogenic aromatic amines by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

- 7. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]

- 8. Current Intelligence Bulletin 24: Direct Blue 6, Direct Black 38, & Direct Brown 95 Benzidine Derived Dyes | NIOSH | CDC [cdc.gov]

- 9. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and alternative names for C.I. Direct Black 38.

An In-depth Examination of its Synonyms, Properties, Metabolism, and Analytical Protocols

C.I. Direct Black 38 is a synthetic trisazo dye known by a multitude of synonyms and trade names, reflecting its widespread industrial use. However, its significance in the scientific and regulatory communities stems from its classification as a benzidine-based dye. The metabolic conversion of Direct Black 38 to the known human carcinogen benzidine (B372746) has prompted extensive research into its toxicology and has led to stringent regulations regarding its use and handling. This technical guide provides a detailed overview of C.I. Direct Black 38, catering to researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

C.I. Direct Black 38 is identified by a vast array of names across different industries and suppliers. A comprehensive, though not exhaustive, list is provided below to aid in its identification in literature and safety documentation.

| Category | Name |

| C.I. Name | C.I. Direct Black 38 |

| C.I. Number | 30235 |

| CAS Number | 1937-37-7 |

| Chemical Name | disodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo][1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate |

| Common Synonyms | Chlorazol Black E, Direct Black E, Direct Black EX, Azo Black |

| Trade Names | Aizen Direct Black EH, Amanil Black GL, Atlantic Black E, Benzanil Black E, Benzoform Black BCN, Chlorazol Black E, Diazo Black BH, Direct Black EW, Erie Black GX, Kayaku Direct Black E, Nippon Direct Black GX, Pheno Black SGN, Telon Black E |

| Other Identifiers | Ahco Direct Black GX, Airedale Black ED, Apomine Black GX, Atul Direct Black E, Belamine Black GX, Calcomine Black, Carbide Black E, Diazine Black E, Fenamin Black E, Fixanol Black E, Formic Black C, Paramine Black B, Tetrazo Deep Black G |

Quantitative Data

A summary of the key physical, chemical, and toxicological properties of C.I. Direct Black 38 is presented in the following table.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂ | [1][2][3][4] |

| Molecular Weight | 781.73 g/mol | [1][2][3][4] |

| Appearance | Black to dark brown powder | [5] |

| Solubility in Water | 40 g/L at 85 °C | [2] |

| Solubility in Ethanol | Moderately soluble | |

| Melting Point | Decomposes | [6] |

| LD₅₀ (oral, rat) | 7600 mg/kg | [5] |

| IARC Carcinogenicity Classification | Group 2A: Probably carcinogenic to humans (as a benzidine-based dye) | [7][8] |

Metabolic Pathway and Toxicological Implications

The primary toxicological concern associated with C.I. Direct Black 38 is its metabolic reduction to benzidine, a known human bladder carcinogen. This biotransformation is primarily carried out by azoreductases, enzymes produced by intestinal microflora and, to a lesser extent, by hepatic enzymes. The metabolic pathway involves the cleavage of the azo bonds (-N=N-) within the dye molecule.

Caption: Metabolic activation of C.I. Direct Black 38 to benzidine.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of C.I. Direct Black 38

This method is suitable for the quantification of C.I. Direct Black 38 in various matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid.

-

C.I. Direct Black 38 standard.

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid. The specific gradient will depend on the column and system and should be optimized for the best separation.

-

Standard Solution Preparation: Prepare a stock solution of C.I. Direct Black 38 in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve or extract the sample containing C.I. Direct Black 38 in a suitable solvent, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Injection volume: 20 µL.

-

Detection wavelength: Determined by the UV-Vis spectrum of C.I. Direct Black 38 (typically around its λmax).

-

Column temperature: 30 °C.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to C.I. Direct Black 38 by its retention time and quantify using the calibration curve.

In Vitro Azoreductase Assay for Metabolism of C.I. Direct Black 38

This protocol provides a general framework for assessing the metabolic reduction of C.I. Direct Black 38 by azoreductases from intestinal bacteria.

Materials:

-

Anaerobic chamber or system.

-

Spectrophotometer.

-

Centrifuge.

-

Bacterial culture (e.g., from fecal samples or a specific bacterial strain known to possess azoreductase activity).

-

Anaerobic culture medium.

-

C.I. Direct Black 38 solution.

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

Procedure:

-

Bacterial Culture: Grow the selected bacteria under strict anaerobic conditions in a suitable culture medium.

-

Preparation of Cell-Free Extract: Harvest the bacterial cells by centrifugation. Wash the cells with anaerobic buffer. Resuspend the cells in the buffer and lyse them (e.g., by sonication) to obtain a cell-free extract. Centrifuge to remove cell debris.

-

Azoreductase Assay:

-

In an anaerobic environment, prepare a reaction mixture containing the cell-free extract, a suitable buffer, and a cofactor such as NADH or NADPH.

-

Initiate the reaction by adding a known concentration of C.I. Direct Black 38 solution.

-

Monitor the decrease in absorbance at the λmax of C.I. Direct Black 38 over time using a spectrophotometer. This decrease in color corresponds to the reduction of the azo dye.

-

A control reaction without the cell-free extract should be run in parallel.

-

-

Data Analysis: Calculate the rate of reduction of C.I. Direct Black 38. The formation of benzidine can be confirmed and quantified using analytical methods such as HPLC or GC-MS.

Logical Workflow for Risk Assessment

The assessment of risk associated with C.I. Direct Black 38 follows a logical progression from exposure to the ultimate health outcome.

Caption: Risk assessment workflow for C.I. Direct Black 38.

Conclusion

C.I. Direct Black 38 is a commercially important dye that poses a significant health risk due to its metabolic conversion to the carcinogen benzidine. A thorough understanding of its chemical identity, properties, metabolic fate, and analytical detection methods is crucial for researchers, and professionals in drug development and toxicology. The information and protocols provided in this guide serve as a comprehensive resource for the scientific community engaged in the study and risk assessment of this and other benzidine-based dyes.

References

- 1. Direct Black 38 | C34H25N9Na2O7S2 | CID 5284349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct Black 38|Direct Black BN|CAS No: 1937-37-7 - Direct dye [chinainterdyes.com]

- 3. Direct Black 38 - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Direct Black 38 CAS#: 1937-37-7 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. publications.iarc.who.int [publications.iarc.who.int]

An In-Depth Technical Guide to the Solubility of Direct Black 38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Direct Black 38 (C.I. 30235; CAS No. 1937-37-7) in aqueous and organic media. The information is intended for researchers, scientists, and professionals in drug development who may utilize this dye in various applications. This document outlines quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a dye like Direct Black 38 is crucial for its application in dyeing processes, ink formulations, and various biomedical and research assays. Factors influencing solubility include the chemical structure of the dye, the polarity of the solvent, temperature, and pH.

Direct Black 38 is a trisazo dye, characterized by the presence of three azo groups (-N=N-). Its molecular structure also contains sulfonic acid groups, which significantly influence its solubility in polar solvents like water.

Quantitative and Qualitative Solubility Data

The solubility of Direct Black 38 has been determined in water and a range of organic solvents. The following tables summarize the available quantitative and qualitative data.

Table 1: Solubility of Direct Black 38 in Water

| Temperature | Solubility | Notes |

| 85 °C (185 °F) | 40 g/L | Forms a green-light black solution.[1][2] |

| 68 °F (20 °C) | 1 to 5 mg/mL | Described as slightly soluble at this temperature.[3] |

| Not Specified | 5 mg/mL | Requires ultrasonic treatment to dissolve.[4] |

Table 2: Solubility of Direct Black 38 in Organic Solvents

| Solvent | Solubility | Observation/Notes |

| Ethanol | Moderately Soluble / Adequate | Forms a green-light blue-black solution.[1] |

| Methanol | Slightly Soluble | Requires heating to dissolve.[1] |

| Ethylene Glycol Monoethyl Ether | Moderately Soluble | - |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL / Slightly Soluble | Requires ultrasonic treatment.[1][4] |

| Cellosolve | Slightly Soluble | -[5] |

| Other Organic Solvents | Insoluble | Generally insoluble in other common organic solvents.[1][2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as Direct Black 38 in water, based on the principles of the OECD 105 flask method. This method is suitable for determining solubility above 10 mg/L.

Objective: To determine the saturation concentration of Direct Black 38 in a solvent at a specific temperature.

Materials:

-

Direct Black 38 dye of known purity

-

Solvent (e.g., distilled water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Filter apparatus with a membrane filter (e.g., 0.45 µm)

-

Glass vials with screw caps

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of Direct Black 38 in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Equilibration:

-

Add an excess amount of Direct Black 38 to a series of glass vials containing a known volume of the solvent. The excess solid should be visible.

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach saturation (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the test temperature to allow the undissolved dye to settle.

-

To separate the saturated solution from the excess solid, centrifuge the samples at a suitable speed and temperature.

-

Alternatively, filter the solution using a membrane filter that does not adsorb the dye.

-

-

Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant or filtrate.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution using the spectrophotometer at the same λmax used for the standard solutions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of Direct Black 38 in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting value is the solubility of Direct Black 38 in the solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the flask method.

Caption: Workflow for determining solubility via the flask method.

Signaling Pathways and Logical Relationships

While Direct Black 38 is primarily used as a dye, its metabolism in biological systems can lead to the release of benzidine (B372746), a known carcinogen. The metabolic activation of benzidine involves enzymatic pathways that can lead to the formation of DNA adducts, a critical step in carcinogenesis. A simplified representation of this logical relationship is presented below.

Caption: Simplified pathway of Direct Black 38's metabolic product.

References

- 1. Direct Black 38 CAS#: 1937-37-7 [m.chemicalbook.com]

- 2. Direct Black 38|Direct Black BN|CAS No: 1937-37-7 - Direct dye [chinainterdyes.com]

- 3. C.I. DIRECT BLACK 38 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Direct Black 38 - Direct Black EX - Direct Black BN from Emperor Chem [emperordye.com]

In-Depth Technical Guide to the Safety and Handling of Direct Black 38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Direct Black 38 (CAS No. 1937-37-7), a benzidine-based azo dye. Due to its classification as a potential human carcinogen, stringent safety measures are imperative when handling this compound in a laboratory or industrial setting.

Chemical and Physical Properties

Direct Black 38 is a complex aromatic azo dye. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Synonyms | C.I. 30235, Chlorazol Black E, Atlantic Black C, Benzanil Black E |

| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂ |

| Molecular Weight | 781.73 g/mol |

| Appearance | Gray-black to black powder or microcrystals |

| Solubility | Slightly soluble in water. Soluble in DMSO (slightly), Methanol (slightly, heated). |

| Melting Point | 109-110°C |

| Boiling Point | Decomposes |

Toxicological Data

Direct Black 38 is classified as a carcinogen. Its toxicity is primarily attributed to its metabolic conversion to benzidine (B372746), a known human carcinogen.[1][2]

| Parameter | Species | Route | Value |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 7600 mg/kg |

| LD₅₀ (Lethal Dose, 50%) | Rabbit | Dermal | No data available |

| LC₀ (Lethal Concentration, 0%) | Rat | Inhalation | 180,000 mg/m³/1 hour |

Note: While a specific dermal LD₅₀ is not available, studies have shown that Direct Black 38 can be absorbed through the skin.[3] Therefore, dermal contact should be strictly avoided.

Hazard Identification and Classification

Direct Black 38 is recognized as a hazardous substance by multiple regulatory agencies.

| Hazard Class | Hazard Statement |

| Carcinogenicity | H350: May cause cancer[3][4][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3][4] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure[3] |

Occupational Exposure Limits

There are no specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH for Direct Black 38. However, both NIOSH and OSHA recommend that benzidine-based dyes, including Direct Black 38, be handled as potential human carcinogens.[5][6] The guiding principle is to limit occupational exposure to the lowest feasible concentration .

Handling and Storage Precautions

Due to its carcinogenic nature, all handling of Direct Black 38 should occur in a designated area, such as a chemical fume hood, to minimize inhalation of dust.

Engineering Controls:

-

Use in a well-ventilated area, preferably a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[3][5]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid generating dust. Moisten the spilled solid with water to prevent it from becoming airborne.

-

Carefully scoop the material into a suitable, labeled container for disposal.

-

Clean the spill area with a soap and water solution.

Experimental Protocols

Mutagenicity Assessment: Modified Ames Test for Azo Dyes

The standard Ames test is often insufficient for detecting the mutagenicity of azo dyes, which require reductive cleavage to release their mutagenic aromatic amine metabolites. A modified protocol is necessary.

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA1538 are commonly used as they are sensitive to frameshift mutagens like benzidine.

-

Metabolic Activation: A crucial modification is the use of a metabolic activation system (S9 mix) that includes:

-

Hamster Liver S9 Fraction: Preferred over rat liver S9 for activating benzidine.

-

Flavin Mononucleotide (FMN): Added to the S9 mix to facilitate the enzymatic reduction of the azo bond to benzidine.

-

-

Pre-incubation: A pre-incubation step (typically 30 minutes) of the test compound, bacterial strain, and the modified S9 mix is performed before plating on minimal glucose agar. This allows for the metabolic conversion of the dye to its mutagenic metabolites.

-

Incubation and Colony Counting: Plates are incubated for 48-72 hours at 37°C. The number of revertant colonies is then counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Carcinogenicity Bioassay in Rodents

Long-term carcinogenicity studies in rodents are essential to evaluate the carcinogenic potential of substances like Direct Black 38. The following is a general protocol based on guidelines from the National Cancer Institute (NCI) and the Environmental Protection Agency (EPA).

Methodology:

-

Test Animals: Two rodent species are typically used, most commonly Fischer 344 rats and B6C3F1 mice. Both male and female animals are included in the study.

-

Administration of the Test Substance: The route of administration should mimic potential human exposure. For Direct Black 38, oral administration (in feed or drinking water) is a relevant route.

-

Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should be a maximum tolerated dose (MTD), which is determined in shorter-term (e.g., 90-day) toxicity studies.

-

Study Duration: The study typically lasts for the majority of the animal's lifespan (e.g., 18-24 months for mice and rats).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

-

Pathology: At the end of the study, all animals (including those that die prematurely) undergo a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.

-

Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group to determine if there is a significant increase in tumor formation.

Visualizations

Metabolic Pathway of Direct Black 38

The following diagram illustrates the metabolic reduction of Direct Black 38 to benzidine and its subsequent activation to a carcinogenic species.

Caption: Metabolic activation of Direct Black 38 to a carcinogen.

Experimental Workflow for Carcinogenicity Bioassay

This diagram outlines the general workflow for a long-term rodent carcinogenicity study.

Caption: General workflow for a rodent carcinogenicity bioassay.

References

In-Depth Technical Guide: Thermal and pH Stability of Direct Black 38 Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 38 (DB38), a benzidine-based trisazo dye, has been extensively used in the textile, paper, and leather industries for its excellent dyeing properties and intense black shade. However, its stability under various thermal and pH conditions is a critical parameter, not only for its application in manufacturing processes but also for its environmental fate and toxicological profile. The degradation of DB38 can lead to the formation of carcinogenic aromatic amines, including benzidine. This guide provides a comprehensive overview of the current knowledge on the thermal and pH stability of Direct Black 38 solutions, summarizing key data and experimental methodologies.

Chemical Properties of Direct Black 38

| Property | Value |

| C.I. Name | Direct Black 38 |

| C.I. Number | 30235 |

| CAS Number | 1937-37-7 |

| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂ |

| Molecular Weight | 781.73 g/mol |

| Solubility in Water | 40 g/L at 85°C[1] |

Thermal Stability

Direct Black 38 exhibits a notable degree of thermal stability, which is essential for its application in high-temperature dyeing processes for cellulose (B213188) fibers, typically conducted at temperatures between 80°C and 100°C.[2]

While comprehensive kinetic studies on the abiotic thermal degradation of Direct Black 38 are limited in publicly available literature, some studies on its catalytic degradation provide insights into its inherent stability. In a study on the oxidative degradation of DB38 using a nickel hydroxide (B78521) catalyst, a control experiment was conducted without the catalyst. The results showed no significant change in the concentration of a 300 ppm DB38 solution after 60 minutes at temperatures up to 313 K (40°C).[3] This suggests that the dye is relatively stable at this temperature in the absence of catalysts or other degrading agents.

Another study on the catalytic degradation of DB38 also provides data on the effect of temperature on the reaction rate. While this is not a direct measure of the dye's intrinsic stability, it demonstrates that higher temperatures accelerate its degradation in the presence of a catalyst.[4]

Table 1: Effect of Temperature on the Catalytic Degradation of Direct Black 38

| Temperature (°C) | Degradation after 120 minutes (%) |

| 40 | 59 |

| 50 | 71 |

| 60 | 88 |

Data from a study on oxidative degradation with a nickel hydroxide catalyst.[4]

pH Stability

The pH of the solution is a critical factor influencing the color and stability of Direct Black 38. The dye's structure contains multiple functional groups that can be protonated or deprotonated, leading to changes in its electronic structure and, consequently, its light absorption properties.

Qualitative observations indicate that Direct Black 38 undergoes significant color changes and potential degradation under strongly acidic or alkaline conditions. In the presence of concentrated hydrochloric acid, a reddish-black precipitate is formed.[5] Conversely, in a concentrated sodium hydroxide solution, a grayish-blue precipitate is observed.[1][6] A notable "green" shift in the color of the dye has been reported with increasing pH.[7]

Table 2: Qualitative pH Stability of Direct Black 38

| Condition | Observation |

| Concentrated Hydrochloric Acid | Reddish-black precipitate |

| Concentrated Nitric Acid | Yellowish-brown color |

| Concentrated Sulfuric Acid | Dark red-blue color, reddish to red-black precipitate upon dilution |

| Concentrated Sodium Hydroxide | Grayish-blue precipitate |

| Increasing pH | "Green" shift in color |

Degradation Pathways

The degradation of Direct Black 38, particularly through reductive cleavage of its azo bonds, is a significant concern due to the release of benzidine, a known human carcinogen.[10] This process has been primarily studied in the context of microbial metabolism and advanced oxidation processes.

Under anaerobic conditions, microorganisms can reduce the azo linkages of DB38, leading to the formation of aromatic amines.[11] Advanced oxidation processes, such as photocatalysis, involve the generation of highly reactive hydroxyl radicals that can attack the dye molecule, leading to its decolorization and mineralization.

Caption: Generalized degradation pathway of Direct Black 38.

Experimental Protocols

Detailed experimental protocols for assessing the intrinsic thermal and pH stability of Direct Black 38 are not well-documented. However, based on methodologies used for studying the degradation of azo dyes, a suitable protocol can be proposed.

Proposed Protocol for Thermal Stability Assessment:

-

Solution Preparation: Prepare a stock solution of Direct Black 38 of known concentration in deionized water.

-

Sample Preparation: Aliquot the stock solution into sealed, airtight vials to prevent evaporation.

-

Incubation: Place the vials in constant-temperature baths or ovens set at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C). Include a control sample stored at a low temperature (e.g., 4°C).

-

Sampling: At regular time intervals, remove a vial from each temperature and cool it rapidly to room temperature.

-

Analysis: Analyze the samples using a UV-Vis spectrophotometer to measure the absorbance at the dye's maximum wavelength (λ_max). A decrease in absorbance indicates degradation. High-performance liquid chromatography (HPLC) can be used to quantify the remaining dye concentration and identify degradation products.

-

Data Analysis: Plot the concentration of Direct Black 38 as a function of time for each temperature. Determine the degradation rate constants from these plots.

Caption: Proposed experimental workflow for stability testing.

Proposed Protocol for pH Stability Assessment:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Solution Preparation: Prepare solutions of Direct Black 38 in each buffer solution.

-

Incubation: Store the solutions at a constant temperature.

-

Analysis: Immediately after preparation and at regular time intervals, record the UV-Vis spectrum of each solution to observe any changes in λ_max and absorbance. Use HPLC to quantify the dye concentration and identify any degradation products.

Logical Relationships in Stability

The stability of Direct Black 38 is governed by the interplay of temperature and pH, which can influence the rate and pathway of its degradation.

Caption: Logical relationships affecting DB38 stability.

Conclusion

The thermal and pH stability of Direct Black 38 solutions is a complex issue with significant implications for its industrial applications and environmental impact. While the dye exhibits good stability under typical dyeing conditions, it is susceptible to degradation and color changes at extreme pH values and elevated temperatures, particularly in the presence of catalysts or microorganisms. The primary degradation pathway of concern is the reductive cleavage of the azo bonds, which can release the carcinogen benzidine. Further research is needed to quantify the intrinsic thermal and pH stability of Direct Black 38 in abiotic aqueous solutions to better predict its behavior in various environments and develop more effective treatment methods for dye-containing wastewater.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct Black 38 - Direct Black EX - Direct Black BN from Emperor Chem [emperordye.com]

- 6. Direct Black 38|Direct Black BN|CAS No: 1937-37-7 - Direct dye [chinainterdyes.com]

- 7. US4255327A - Direct black dye - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Analysis of C.I. Direct Black 38 Using Reverse-Phase High-Performance Liquid Chromatography

Introduction

C.I. Direct Black 38 is a benzidine-based azo dye used extensively in the textile industry.[1] Due to the carcinogenic nature of its metabolic byproducts, particularly benzidine, monitoring its presence and degradation in various matrices is of significant environmental and toxicological concern.[1] High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for the separation, identification, and quantification of Direct Black 38 and its related compounds. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for this purpose.

Analytical Challenge

The primary challenge in the analysis of Direct Black 38 lies in achieving a robust separation from potential impurities and degradation products. The method should be sensitive enough to detect low concentrations of the dye in complex samples.

Method Summary

This method utilizes a reverse-phase C18 or a specialized polar-modified column with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous component, often with an acid modifier to improve peak shape. Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector at the maximum absorbance wavelength of the dye.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a PDA detector.

-

Columns:

-

Newcrom R1, 5 µm, 4.6 x 150 mm

-

Newcrom C18, 5 µm, 4.6 x 150 mm

-

-

Chemicals:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (analytical grade)

-

Formic acid (for MS-compatible methods)

-

Direct Black 38 standard

-

2. Standard Solution Preparation

-

Prepare a stock solution of Direct Black 38 at a concentration of 1 mg/mL in a suitable solvent such as a 50:50 mixture of methanol and water.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

3. Sample Preparation

-

Aqueous Samples (e.g., wastewater): Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter. Dilute the sample with the initial mobile phase if the dye concentration is expected to be high.

-

Solid Samples (e.g., textiles): Extract the dye from the solid matrix using a suitable solvent. The extraction efficiency may be enhanced by sonication or heating. Filter the extract through a 0.45 µm syringe filter before analysis.

4. HPLC Method Parameters

The following tables summarize two potential HPLC methods for the analysis of Direct Black 38.

Method 1: General Purpose RP-HPLC [2]

| Parameter | Value |

| Column | Newcrom R1 or C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detector | UV-Vis or PDA |

| Injection Volume | 10 µL |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Method 2: Analysis of Degradation Products [3]

| Parameter | Value |

| Column | C18, 7 µm particle size |

| Mobile Phase | Methanol:Water (55:45, v/v) |

| Detector | UV-Vis or PDA |

| Injection Volume | 20 µL |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

5. Data Analysis

-

Identify the Direct Black 38 peak in the chromatogram by comparing its retention time with that of the standard.

-

Quantify the concentration of Direct Black 38 by constructing a calibration curve from the peak areas of the standard solutions.

Visualizations

Experimental Workflow for HPLC Analysis of Direct Black 38

Caption: Workflow for the HPLC analysis of Direct Black 38.

Signaling Pathway (Hypothetical Degradation)

While a specific signaling pathway is not directly applicable to the chemical analysis of a dye, a logical flow of its degradation and analysis can be represented.

Caption: Degradation and analysis pathway of Direct Black 38.

References

Application Notes: Identification of SN-38 (DB-38) Metabolites Using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180), is a potent topoisomerase I inhibitor. Understanding its metabolic fate is crucial for optimizing drug efficacy and managing toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds. For non-volatile molecules like SN-38 and its metabolites, a chemical derivatization step is necessary to increase their volatility for GC-MS analysis. This document provides detailed protocols and application notes for the identification and analysis of SN-38 and its related metabolites using GC-MS.

Principle of the Method

The methodology involves the extraction of SN-38 and its metabolites from a biological matrix, followed by a two-step derivatization process. First, a methoximation reaction protects carbonyl groups. Second, a silylation reaction replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group.[1][2] This process, particularly silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), significantly increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.[3][4] The derivatized metabolites are then separated by gas chromatography and detected by mass spectrometry, allowing for identification based on their unique mass spectra and retention times.

Experimental Protocols

Sample Preparation: Extraction from Human Plasma

This protocol is adapted from standard procedures for metabolite extraction from plasma for metabolomics studies.

Materials:

-

Human plasma (collected in EDTA or heparin tubes)

-

Methanol (HPLC grade, chilled to -20°C)

-

Internal Standard (IS) solution (e.g., Camptothecin or a stable isotope-labeled SN-38, prepared in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge (capable of 14,000 x g at 4°C)

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, combine 100 µL of plasma with 400 µL of ice-cold methanol.

-

Add 10 µL of the internal standard solution to the mixture.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Evaporate the supernatant to complete dryness using a vacuum concentrator. The dried extract can be stored at -80°C until derivatization.

Derivatization for GC-MS Analysis

This two-step protocol is essential for making SN-38 and its metabolites volatile.

Materials:

-

Dried sample extract

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in pyridine, prepare fresh)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Thermomixer or heating block

-

GC vials with inserts

Procedure:

-

Methoximation:

-

Add 50 µL of the MeOX solution to the dried sample extract.

-

Vortex for 1 minute to ensure the pellet is fully dissolved.

-

Incubate at 60°C for 60 minutes with continuous shaking in a thermomixer.

-

Allow the sample to cool to room temperature.

-

-

Silylation:

-

Add 80 µL of MSTFA + 1% TMCS to the sample.[2]

-

Vortex for 1 minute.

-

Incubate at 60°C for 60 minutes with continuous shaking.

-

Cool the sample to room temperature.

-

Centrifuge briefly to collect any droplets.

-

Transfer the derivatized sample to a GC vial with an insert for analysis.

-

GC-MS Instrumental Analysis

The following are typical parameters for a GC-MS system. These should be optimized for the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[5][6][7]

Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C[5]

-

Injection Mode: Splitless[5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp 1: 6°C/min to 325°C

-

Hold at 325°C for 10 minutes[8]

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 50 - 650 m/z

-

Scan Rate: 3-4 spectra/second

Data Presentation

Metabolite Identification

Metabolites are identified by comparing their acquired mass spectra with reference spectra in commercial or in-house libraries (e.g., NIST, Fiehn). The retention time and the fragmentation pattern of the derivatized analyte serve as a unique fingerprint for its identification.

Quantitative Analysis

Table 1: Illustrative Quantitative Parameters for SN-38 and Metabolites in Plasma (based on UPLC-MS/MS data)

| Analyte | Linearity Range (nM) | LLOQ (nM) | Accuracy (%) | Precision (%RSD) | Reference |

| Irinotecan | 4.88 - 10000 | 4.88 | 98.5 - 110.3 | 0.8 - 2.8 | [9][10] |

| SN-38 | 0.5 - 100 | 0.5 | 99.5 - 101.7 | 2.4 - 5.7 | [9] |

| SN-38G | 0.5 - 100 | 0.5 | 96.2 - 98.9 | 2.4 - 2.8 | [9] |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data is illustrative and compiled from UPLC-MS/MS studies.[9][10]

Visualizations

Experimental Workflow